molecular formula C9H9ClN2O2 B6224237 6-amino-1H-indole-3-carboxylic acid hydrochloride CAS No. 2768327-15-5

6-amino-1H-indole-3-carboxylic acid hydrochloride

Cat. No. B6224237
CAS RN: 2768327-15-5
M. Wt: 212.6
InChI Key:
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Description

6-amino-1H-indole-3-carboxylic acid hydrochloride (6-AIC HCl) is an important synthetic compound widely used in laboratory experiments and scientific research. It is an indole derivative, a class of compounds that are derived from indole, an aromatic heterocyclic organic compound. 6-AIC HCl is a crystalline solid with a white to slightly yellowish color. It is used in various biochemical and physiological studies, including those related to drug discovery and development. 6-AIC HCl is also a key intermediate in the synthesis of many biologically active compounds.

Scientific Research Applications

6-AIC HCl is widely used in scientific research, particularly in the field of drug discovery and development. It is used as a key intermediate in the synthesis of many biologically active compounds, such as indole-3-carboxamides, indole-3-carboxylates, and indole-3-carboxamides. It has also been used in various biochemical and physiological studies, such as those related to cell signaling, gene expression, and enzyme activity. In addition, 6-AIC HCl has been used in studies of the structure and function of various proteins and enzymes.

Mechanism of Action

The mechanism of action of 6-AIC HCl is not fully understood. However, it is believed that the compound acts by binding to certain receptors in the cell and modulating their activity. The binding of 6-AIC HCl to these receptors is thought to lead to changes in the cell’s signaling pathways, which can result in changes in gene expression, enzyme activity, and other physiological processes.
Biochemical and Physiological Effects
6-AIC HCl has been shown to have various biochemical and physiological effects. Studies have shown that the compound can modulate cell signaling pathways and gene expression. It has also been shown to modulate the activity of certain enzymes, including those involved in the metabolism of carbohydrates, lipids, and proteins. In addition, 6-AIC HCl has been shown to have anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

6-AIC HCl is a useful compound for laboratory experiments. It is a relatively stable compound and is easily synthesized. In addition, it is relatively non-toxic and can be used in a wide range of concentrations. However, it is important to note that the compound can be toxic at high concentrations and should be handled with care.

Future Directions

There are a number of potential future directions for 6-AIC HCl research. For example, further research is needed to better understand the mechanism of action and the biochemical and physiological effects of the compound. In addition, further research is needed to identify potential therapeutic applications of 6-AIC HCl, such as its potential use in the treatment of cancer and other diseases. Finally, further research is needed to explore the potential of 6-AIC HCl as a starting material for the synthesis of other biologically active compounds.

Synthesis Methods

6-AIC HCl can be synthesized in various ways. The most common method involves the reaction of 3-indoleacetic acid with hydrochloric acid in an aqueous solution. The reaction is carried out at a temperature of about 60 °C for about 8 hours. During the reaction, the 3-indoleacetic acid is converted to 6-AIC HCl. The reaction is then quenched with a base, such as sodium hydroxide, and the product is isolated by filtration and dried.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-amino-1H-indole-3-carboxylic acid hydrochloride involves the conversion of indole-3-carboxylic acid to the desired product through a series of chemical reactions.", "Starting Materials": [ "Indole-3-carboxylic acid", "Hydrochloric acid", "Sodium nitrite", "Sodium hydroxide", "Ammonium chloride", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 10 g of indole-3-carboxylic acid in 100 mL of ethanol and add 10 mL of concentrated hydrochloric acid. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add a solution of 5 g of sodium nitrite in 50 mL of water to the reaction mixture dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes.", "Step 3: Add a solution of 7 g of sodium hydroxide in 50 mL of water to the reaction mixture dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes.", "Step 4: Add a solution of 5 g of ammonium chloride in 50 mL of water to the reaction mixture and stir for 30 minutes.", "Step 5: Add a solution of 10 g of sodium bicarbonate in 100 mL of water to the reaction mixture and stir for 30 minutes.", "Step 6: Filter the resulting solid and wash with water. Dry the solid in a vacuum oven at 60°C for 24 hours to obtain 6-amino-1H-indole-3-carboxylic acid hydrochloride." ] }

CAS RN

2768327-15-5

Product Name

6-amino-1H-indole-3-carboxylic acid hydrochloride

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.6

Purity

95

Origin of Product

United States

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